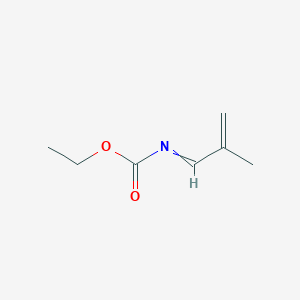
Ethyl (2-methylprop-2-en-1-ylidene)carbamate
Description
Ethyl (2-methylprop-2-en-1-ylidene)carbamate is an organic compound with the molecular formula C7H11NO2. It is a derivative of carbamic acid and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Properties
CAS No. |
34724-63-5 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl N-(2-methylprop-2-enylidene)carbamate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-7(9)8-5-6(2)3/h5H,2,4H2,1,3H3 |
InChI Key |
YXVPDCSQSWNIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-methylprop-2-en-1-ylidene)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-methylprop-2-en-1-amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylprop-2-en-1-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Ethyl (2-methylprop-2-en-1-ylidene)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-methylprop-2-en-1-ylidene)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Ethyl (2-methylprop-2-en-1-ylidene)carbamate can be compared with other carbamate derivatives, such as methyl carbamate and propyl carbamate. While these compounds share similar structural features, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Benzyl carbamate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


